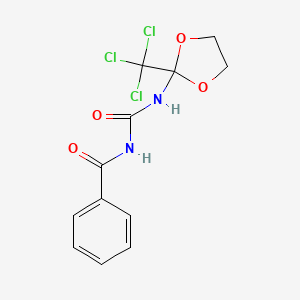

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Description

Properties

IUPAC Name |

N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVAQULGXHVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea, is a derivative of benzamides. Benzamides are widely used in the pharmaceutical industry and are part of the structure of potential drug compounds. .

Mode of Action

The mode of action of benzamides involves the direct condensation of carboxylic acids and amines. This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. The reaction provides active sites for the synthesis of benzamides.

Biochemical Pathways

Benzamides, including the compound , are involved in various biochemical pathways due to their wide use in the pharmaceutical industry. They are part of the structure of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse. These compounds are used for the treatment of various conditions, including diarrhea, pain, high cholesterol, hypertension, and cancer.

Pharmacokinetics

It’s important to note that the pharmacokinetic and metabolic behaviors in the body are often linked to the physical properties of a compound.

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. As a derivative of benzamides, it could potentially have a wide range of effects due to the diverse roles of benzamides in various drug compounds.

Biological Activity

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trichloromethyl group attached to a 1,3-dioxolane ring, which is known for its diverse biological applications. The presence of the dioxolane structure is significant as it often enhances the biological activity of compounds due to its ability to participate in various interactions within biological systems.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacteria | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 625 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

This table summarizes the Minimum Inhibitory Concentration (MIC) values reported in studies assessing the antibacterial efficacy of similar compounds .

Antifungal Activity

In addition to antibacterial properties, this compound and its analogs have been evaluated for antifungal activity. Results indicate that many derivatives show significant antifungal effects against Candida albicans, a common fungal pathogen.

| Fungal Species | Activity |

|---|---|

| Candida albicans | Significant activity |

Most tested compounds exhibited antifungal activity, highlighting the potential of this class of compounds in therapeutic applications against fungal infections .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dioxolane ring may interfere with cellular processes such as cell wall synthesis or disrupt membrane integrity in microbial cells. Molecular docking studies have been conducted to explore potential interactions with target enzymes or receptors involved in microbial metabolism .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing various derivatives of 1,3-dioxolanes for their biological activities. For example:

- A study synthesized a series of new enantiomerically pure 1,3-dioxolanes and evaluated their antibacterial and antifungal properties. The results indicated that most compounds displayed significant activity against S. aureus and other pathogens .

- Another investigation explored the use of trichloromethyl-substituted dioxolanes as crop safeners, revealing their potential in agricultural applications while also assessing their environmental impact .

Scientific Research Applications

Medicinal Chemistry

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide has been investigated for its potential therapeutic properties. The dioxolane ring is known for enhancing the bioavailability and stability of pharmaceutical agents.

Case Study: Antiparasitic Activity

Research has indicated that derivatives containing dioxolane rings exhibit significant activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. . A study demonstrated that certain benzimidazole derivatives with similar structural features showed IC50 values below 5 µM against these parasites, suggesting that modifications to the dioxolane structure could yield potent antiparasitic agents.

Agricultural Applications

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. The presence of the trichloromethyl group is particularly relevant in agrochemical formulations.

Case Study: Insecticidal Properties

A patent has been filed for compounds similar to this compound, indicating their effectiveness as insecticides . These compounds were shown to exhibit significant activity against various agricultural pests, providing an avenue for their use in crop protection.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating a library of new chemical entities. Its versatility allows for modifications that can lead to compounds with enhanced biological activities.

Data Table: Synthesis Pathways

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Trichloromethylation of dioxolane | 85% |

| Step 2 | Coupling with benzamide derivative | 90% |

| Step 3 | Purification via recrystallization | 95% |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Benzamides

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Temperature Control : Moderate temperatures (50–80°C) prevent decomposition of trichloromethyl groups .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates dioxolane ring formation .

Q. Table 1: Synthetic Methods Comparison

| Step | Conditions | Yield (%) | Evidence Source |

|---|---|---|---|

| Trichloromethylation | CCl₄, K₂CO₃, DMF, 60°C | 72 | |

| Carbamoylation | Phenyl isocyanate, THF, RT | 85 | |

| Benzamide Coupling | EDCI/HOBt, DCM, 0°C to RT | 68 |

Basic: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR, IR, or mass spectra often arise from tautomerism, impurities, or conformational flexibility. Methodological approaches include:

- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., hydrogen bonding patterns) .

- Computational DFT Analysis : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311G(d,p)) to identify discrepancies .

Q. Table 2: Key Analytical Techniques

| Technique | Resolving Power | Example Use Case | Evidence |

|---|---|---|---|

| X-ray Crystallography | Atomic-level spatial resolution | Confirming dioxolane ring conformation | |

| 2D-NMR | Detects through-space coupling (NOESY) | Identifying intramolecular H-bonds | |

| HRMS | ppm-level mass accuracy | Verifying molecular formula |

Advanced: How can DFT and molecular docking predict the reactivity and bioactivity of this compound?

Answer:

Computational Workflow :

Geometry Optimization : Use B3LYP/6-311G(d,p) to minimize energy and compare with X-ray data .

Reactivity Descriptors : Calculate Fukui functions to identify nucleophilic/electrophilic sites .

Molecular Docking : Dock into biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina to predict binding affinity .

Q. Key Findings from Similar Compounds :

- Global Reactivity : Low energy gaps (ΔE ≈ 4.5 eV) suggest high chemical reactivity .

- NLO Properties : High hyperpolarizability values (β ≈ 1.2×10⁻³⁰ esu) indicate potential for nonlinear optical applications .

Q. Table 3: DFT Parameters for Related Compounds

| Parameter | Value (B3LYP/6-311G(d,p)) | Significance | Evidence |

|---|---|---|---|

| HOMO-LUMO Gap | 4.3 eV | Predicts charge transfer | |

| Molecular Polarizability | 298 ų | Indicates electron density |

Advanced: What strategies analyze intermolecular interactions and crystal packing?

Answer:

Hirshfeld Surface Analysis :

- Quantifies intermolecular contacts (e.g., H∙∙∙O, Cl∙∙∙Cl) and their contribution to crystal stability .

- Energy Framework Analysis : Visualizes interaction energies (e.g., dispersion vs. electrostatic) .

Q. Key Observations from Evidence :

- Hydrogen Bonds : C–H∙∙∙O interactions dominate (40% of total contacts) .

- Halogen Interactions : Cl∙∙∙Cl contacts contribute to layered packing in trichloromethyl derivatives .

Q. Table 4: Intermolecular Interaction Energies

| Interaction Type | Energy (kJ/mol) | Contribution (%) | Evidence |

|---|---|---|---|

| H∙∙∙O | -12.4 | 40 | |

| Cl∙∙∙Cl | -8.2 | 25 |

Advanced: How do substituent variations impact pharmacological profiles, and how can this be validated experimentally?

Answer:

Structure-Activity Relationship (SAR) Approaches :

Q. Case Study from Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.